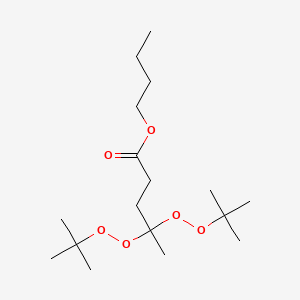

Butyl 4,4-bis(tert-butyldioxy)valerate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.

Applications De Recherche Scientifique

Crosslinking Agent in Polymer Synthesis

Butyl 4,4-bis(tert-butyldioxy)valerate is primarily used as a crosslinking agent in the synthesis of various polymers. It facilitates the formation of covalent bonds between polymer chains, enhancing the mechanical properties and thermal stability of the resulting materials.

- Case Study : In a study involving polyphenylene ether resin compositions, the compound was utilized to improve the thermal and mechanical properties of the resin, demonstrating its effectiveness as a radical initiator in thermosetting applications .

Initiator for Radical Polymerization

The compound serves as a radical initiator for polymerization processes, particularly in the production of thermosetting plastics. Its ability to decompose and generate free radicals at elevated temperatures makes it suitable for initiating polymerization reactions.

- Case Study : Research has shown that when used in combination with other initiators, this compound significantly increases the rate of polymerization and enhances the final product's properties .

Oxidizing Agent

As a peroxide compound, it exhibits strong oxidizing properties, making it useful in various chemical reactions where oxidation is required. This application is particularly relevant in organic synthesis and industrial processes.

- Safety Note : Due to its strong oxidizing nature, it poses risks such as flammability and potential explosive reactions when mixed with incompatible materials .

Regulatory Information

The handling and storage of this compound must comply with safety regulations due to its hazardous nature:

- Storage Conditions : The compound should be stored under stringent temperature controls to prevent decomposition and potential hazards.

- Regulatory Compliance : It falls under various regulatory frameworks concerning hazardous materials management .

Propriétés

Numéro CAS |

995-33-5 |

|---|---|

Formule moléculaire |

C17H34O6 |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

butyl 4,4-bis(tert-butylperoxy)pentanoate |

InChI |

InChI=1S/C17H34O6/c1-9-10-13-19-14(18)11-12-17(8,22-20-15(2,3)4)23-21-16(5,6)7/h9-13H2,1-8H3 |

Clé InChI |

BXIQXYOPGBXIEM-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |

SMILES canonique |

CCCCOC(=O)CCC(C)(OOC(C)(C)C)OOC(C)(C)C |

Key on ui other cas no. |

995-33-5 |

Description physique |

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. Liquid |

Pictogrammes |

Flammable; Irritant; Environmental Hazard |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.